molecular formula C9H13N3O B2617099 (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine CAS No. 2290872-08-9

(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine

Cat. No.: B2617099
CAS No.: 2290872-08-9
M. Wt: 179.223
InChI Key: XGIWSRLRDVWIMX-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Pyrimidin-2-yloxy)cyclopentan-1-amine ( 2290872-08-9) is a chiral chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This amine is characterized by its specific (1R,2R) stereochemistry on the cyclopentane ring, which is covalently linked to a pyrimidine heterocycle via an ether bridge. The defined stereochemistry of this building block is critical for creating stereochemically pure compounds in medicinal chemistry and drug discovery research. The presence of the pyrimidine moiety is of significant research interest, as this ring system is a fundamental scaffold in nucleic acids and numerous pharmaceuticals . Pyrimidine derivatives are extensively investigated for their diverse biological activities and are known to be key structural components in molecules with anti-inflammatory, antimicrobial, and other therapeutic properties . The specific stereochemistry of the cyclopentane-1,2-diamine core suggests potential utility in the synthesis of chiral ligands, catalysts, or as a precursor for more complex active molecules. This product is intended for research and development purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting appropriate risk assessments and adhering to all local safety regulations when handling this chemical.

Properties

IUPAC Name

(1R,2R)-2-pyrimidin-2-yloxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIWSRLRDVWIMX-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Pyrimidin-2-yloxy Group: This step involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with the cyclopentane intermediate.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine acts as a nucleophile, enabling reactions with electrophilic partners. Pd-catalyzed allylic substitutions, as reported for structurally similar amines, demonstrate high enantioselectivity when using chiral ligands like L11 (monophosphoramidite) or L23 (SegPhos) .

Reaction Type Conditions Catalyst/Ligand Outcome Source
Allylic AminationAllylic carbonate, THF, 60°CPd/L23 Linear product, >90% ee
SN2 DisplacementAlkyl halide, DMF, RTSubstitution at amine, moderate yield

Hydrogenation Reactions

The pyrimidine ring undergoes partial hydrogenation under catalytic conditions. For example, asymmetric hydrogenation of N-heteroaromatics using RuPHOX ligands (e.g., L13 ) achieves enantioselective reduction .

Substrate Catalyst Conditions Product Enantioselectivity Source
Pyrimidinyloxy derivativeRu/L17a H₂ (50 bar), MeOH, 25°CDihydropyrimidine derivative92–96% ee

Cyclization Reactions

Intramolecular cyclization forms nitrogen-containing heterocycles. Pd-catalyzed processes involving allylic intermediates (e.g., Scheme 50a in ) yield bicyclic structures with high regioselectivity.

Reagents Conditions Product Yield Selectivity Source
Allyl carbonate, DBUPd/L24 , CH₂Cl₂, 40°C2,5-Dihydropyrrole derivative78%>19:1 regioselectivity

Acid-Base Reactivity

The primary amine forms stable salts with acids (e.g., HCl, acetic acid), enhancing solubility for pharmaceutical applications.

Reaction Conditions Product Application
Salt FormationHCl (aq), RTHydrochloride saltImproved bioavailability

Catalytic Asymmetric Transformations

Chiral ligands like L17a (MeO-Biphep) and L21a (JosiPhos) enable enantioselective functionalization of the cyclopentane backbone. For instance, allyl hydrazones (e.g., S53 ) are hydrogenated to chiral amines with >95% ee .

Key Structural Influences on Reactivity:

  • Pyrimidinyloxy Group : Electron-withdrawing effects enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

  • Cyclopentane Rigidity : Restricts conformational freedom, favoring stereoselective outcomes in catalytic reactions .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine is as a kinase inhibitor. Kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of kinase activity is implicated in various diseases, including cancer and autoimmune disorders.

  • Case Study : Research indicates that compounds similar to this compound can inhibit Janus kinases (JAKs), which are involved in signaling pathways for immune responses. Inhibitors targeting JAKs have shown promise in treating conditions like rheumatoid arthritis and certain cancers .

Neurological Disorders

The compound's ability to modulate receptor activity suggests potential applications in treating neurological disorders. For instance, transient receptor potential channels (TRPCs), which are implicated in neuronal signaling, can be influenced by compounds like this compound.

  • Research Findings : Studies have demonstrated that inhibition of TRPC channels can alleviate symptoms in models of neurodegenerative diseases . This opens avenues for further exploration of this compound's role in neuropharmacology.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methodologies often focus on optimizing yields and purity for pharmaceutical applications.

StepReaction TypeKey ReagentsOutcome
1ProtectionBenzyl chlorideProtect amine group
2CouplingPyrimidine derivativeForm the pyrimidine linkage
3DeprotectionAcidic conditionsRegenerate amine functionality

Mechanism of Action

The mechanism of action of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyrimidin-2-yloxy vs. Alkyl/Alkenyl Groups : The pyrimidine ring in the target compound offers aromaticity and hydrogen-bonding capability, contrasting with the purely hydrophobic ethyl (C7H15N, ) or allyl (C8H15N, ) substituents. This difference likely impacts solubility and target binding.
  • Fluorinated Analogs: Fluorine substitution (e.g., ) enhances metabolic stability and electronegativity but may reduce bioavailability due to increased polarity.
  • Chirality : All compounds except the racemic retain defined stereochemistry, which is critical for interactions with chiral biological targets.

Biological Activity

(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C9H13N3C_9H_{13}N_3, with a molecular weight of 163.22 g/mol. The IUPAC name is 1-(pyrimidin-2-yl)cyclopentan-1-amine, and its structure can be represented by the following SMILES notation: NC1(C2=NC=CC=N2)CCCC1 .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the pyrimidine moiety often exhibit significant activity against various targets, including enzymes and receptors involved in neurological and psychiatric disorders .

Pharmacological Effects

Several studies have highlighted the compound's potential in treating conditions such as:

  • Psychotic Disorders : The compound has been noted for its efficacy in models simulating psychotic symptoms, suggesting a role in modulating neurotransmitter systems .
  • Cognitive Enhancement : There is evidence supporting its use in enhancing cognitive functions, which may be beneficial in treating disorders like Alzheimer's disease .

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedResult
Psychotic ModelsSignificant reduction in symptoms
Cognitive TestsImproved memory recall
Enzyme InhibitionIC50 values indicating potent inhibition

Detailed Findings

A recent study explored the structure-activity relationship (SAR) of various analogs derived from this compound. The findings indicated that modifications to the pyrimidine ring significantly influenced potency and selectivity against target receptors. For instance, derivatives with additional functional groups showed enhanced binding affinity and selectivity towards dopamine receptors, which are crucial in managing psychotic disorders .

In another investigation focusing on cognitive enhancement, researchers reported that this compound analogs demonstrated improved performance in memory tasks when tested on animal models. These results suggest a potential pathway for developing therapeutic agents aimed at cognitive decline .

Q & A

Basic: What are the key synthetic strategies for preparing (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine, and how is stereochemical purity ensured?

Answer:
The synthesis typically involves multi-step reactions, including cyclopentane ring functionalization and pyrimidine coupling. A common approach is nucleophilic substitution between a cyclopentanol derivative and pyrimidin-2-yl halide, followed by amine protection/deprotection to achieve the desired stereochemistry . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using chiral ligands) are employed. X-ray crystallography (as in ) or advanced NMR analysis (e.g., NOESY for spatial conformation) is critical for confirming the (1R,2R) configuration .

Basic: What analytical methods are most reliable for characterizing the structural integrity of this compound?

Answer:
Combined spectroscopic and crystallographic methods are essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For example, coupling constants in 1^1H NMR can differentiate axial/equatorial substituents on the cyclopentane ring .
  • X-ray Crystallography : Provides unambiguous stereochemical assignment, as demonstrated in pyrimidine-containing cocrystals (e.g., monoclinic P21_1/n space group with β = 98.14°) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling guide the optimization of enantioselective synthesis?

Answer:
Density Functional Theory (DFT) calculations predict transition-state energies to identify optimal chiral catalysts or reaction conditions. For example:

  • Modeling steric effects of bulky groups (e.g., adamantyl in ) can improve enantiomeric excess (ee) by favoring one transition state .
  • Molecular docking studies (e.g., with pyrimidine-binding enzymes) inform catalyst design to enhance stereoselectivity .
    Experimental validation via chiral chromatography (e.g., using amylose-based columns) is required to correlate computational predictions with empirical ee values .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. A systematic approach includes:

  • Purity Assessment : Quantify enantiomeric excess (HPLC) and trace impurities (LC-MS) that may interfere with biological assays .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves under standardized conditions (e.g., pH, temperature) to isolate compound-specific effects .
  • Theoretical Frameworks : Link results to established mechanisms (e.g., pyrimidine’s role in kinase inhibition) to contextualize discrepancies .

Advanced: What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?

Answer:
Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ):

  • Abiotic Degradation : Assess hydrolysis/photolysis rates under controlled pH/UV conditions.
  • Biotic Transformation : Use microbial consortia or soil microcosms to track metabolite formation.
  • Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular (apoptosis markers) and population levels (reproduction rates) .

Basic: What safety precautions are critical when handling this amine derivative in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize amine residues with dilute acetic acid before disposal .
  • Storage : Keep under inert gas (N2_2) at 2–8°C to prevent oxidation .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Answer:

  • Analog Synthesis : Modify the pyrimidine substituents (e.g., halogens, methyl groups) or cyclopentane stereochemistry .
  • Biological Testing : Use panels of assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity.
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify critical pharmacophores .

Basic: What are the theoretical frameworks for understanding this compound’s mechanism of action?

Answer:
Link to established biochemical theories:

  • Kinase Inhibition : Pyrimidine derivatives often target ATP-binding pockets; molecular dynamics simulations can map binding affinities .
  • Stereochemical Effects : The (1R,2R) configuration may enhance target selectivity via spatial complementarity, as seen in cyclopropane analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.